![molecular formula C19H17ClN3NaO5S B10782660 Cloxacillin-13C4 (sodium salt)](/img/structure/B10782660.png)
Cloxacillin-13C4 (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cloxacillin-13C4 (sodium salt) is a labeled compound used primarily as an internal standard for the quantification of cloxacillin. Cloxacillin itself is a beta-lactam antibiotic and a derivative of oxacillin, known for its effectiveness against certain Gram-positive bacteria .
Vorbereitungsmethoden
The preparation of cloxacillin-13C4 (sodium salt) involves several steps:
Synthesis of 6-aminopenicillanic acid sodium: This is achieved by reacting 6-aminopenicillanic acid with 10% sodium hydroxide.
Condensation Reaction: The 6-aminopenicillanic acid sodium undergoes a condensation reaction with o-chloroacyl chloride.
Acidification: Dilute sulfuric acid is added for acidification.
Salt Formation: Sodium isooctanoate is added to form cloxacillin sodium, which is then filtered and crystallized to obtain the final product.
Analyse Chemischer Reaktionen
Cloxacillin-13C4 (sodium salt) undergoes various chemical reactions:
Oxidation and Reduction: These reactions are less common for cloxacillin due to its stable beta-lactam ring.
Substitution Reactions: Common reagents include sodium hydroxide and o-chloroacyl chloride, leading to the formation of cloxacillin sodium.
Major Products: The primary product is cloxacillin sodium, which retains the antibiotic properties of the parent compound.
Wissenschaftliche Forschungsanwendungen
Cloxacillin-13C4 (sodium salt) is used extensively in scientific research:
Wirkmechanismus
Cloxacillin-13C4 (sodium salt) exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial autolytic enzymes such as autolysins . The molecular targets include PBPs and beta-lactamase enzymes .
Vergleich Mit ähnlichen Verbindungen
Cloxacillin-13C4 (sodium salt) is unique due to its labeled carbon atoms, which make it an ideal internal standard for analytical purposes. Similar compounds include:
Oxacillin: Another beta-lactam antibiotic with similar antibacterial properties but without the labeled carbon atoms.
Methicillin: Known for its effectiveness against penicillin-resistant Staphylococcus aureus but lacks the labeled isotopes.
Nafcillin: Similar in structure and function but used primarily for different types of infections.
Cloxacillin-13C4 (sodium salt) stands out due to its specific use in analytical chemistry and its enhanced stability for research applications .
Eigenschaften
Molekularformel |
C19H17ClN3NaO5S |
---|---|
Molekulargewicht |
461.8 g/mol |
IUPAC-Name |
sodium;6-[[3-(2-chlorophenyl)-5-(113C)methyl-(4,5-13C2)1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C19H18ClN3O5S.Na/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);/q;+1/p-1/i1+1,8+1,11+1,15+1; |
InChI-Schlüssel |
SCLZRKVZRBKZCR-VUGKWZASSA-M |
Isomerische SMILES |
CC1(C(N2C(S1)C(C2=O)N[13C](=O)[13C]3=[13C](ON=C3C4=CC=CC=C4Cl)[13CH3])C(=O)[O-])C.[Na+] |
Kanonische SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.